molecular formula C8H4Br2F2O2 B1412558 3,4-Dibromo-2,6-difluorophenylacetic acid CAS No. 1804414-38-7

3,4-Dibromo-2,6-difluorophenylacetic acid

Cat. No.: B1412558
CAS No.: 1804414-38-7
M. Wt: 329.92 g/mol
InChI Key: WNPQERPJLFNXCE-UHFFFAOYSA-N
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Description

3,4-Dibromo-2,6-difluorophenylacetic acid is an organic compound with the molecular formula C8H4Br2F2O2. This compound is characterized by the presence of bromine and fluorine atoms attached to a phenylacetic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-2,6-difluorophenylacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, are likely applied.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-2,6-difluorophenylacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The phenylacetic acid core can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted phenylacetic acid derivatives.

Scientific Research Applications

3,4-Dibromo-2,6-difluorophenylacetic acid is valuable in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug discovery.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-2,6-difluorophenylacetic acid involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorophenylacetic acid
  • 4-Bromo-2,6-difluorophenylacetic acid
  • 3,4-Difluorophenylacetic acid

Uniqueness

3,4-Dibromo-2,6-difluorophenylacetic acid is unique due to the simultaneous presence of both bromine and fluorine atoms on the phenylacetic acid core. This combination of substituents can result in distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(3,4-dibromo-2,6-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2F2O2/c9-4-2-5(11)3(1-6(13)14)8(12)7(4)10/h2H,1H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPQERPJLFNXCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)F)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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